N-(tert-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
Overview
Description
N-(tert-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C12H25N3O3S and its molecular weight is 291.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.16166284 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Catalysis
N-(tert-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide derivatives, such as tert-butanesulfinamide, are extensively utilized in asymmetric synthesis. These compounds serve as chiral auxiliaries or intermediates for producing enantiomerically enriched amines and their derivatives. For example, Ellman et al. (2002) described the versatility of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, highlighting their application in producing a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).
Material Science
In material science, derivatives of this compound have been used to synthesize polymers with unique properties. Liaw et al. (1998) synthesized new polyamides derived from 1,4‐bis(4‐aminophenoxy)‐2,5‐di‐tert‐butylbenzene and aromatic dicarboxylic acids, showcasing the role of bulky di-tert-butyl substituents in enhancing solubility and thermal stability of polymers (Liaw & Liaw, 1998).
Biological Applications
While focusing on excluding drug use, dosage, and side effects, there is a notable application of related compounds in biochemistry and molecular biology. For example, Jun et al. (1971) utilized N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe for studying the binding of p-hydroxybenzoic acid esters to bovine serum albumin, demonstrating the compound's utility in understanding protein-ligand interactions (Jun, Mayer, Himel, & Luzzi, 1971).
Organic Synthesis
Research by Gontcharov, Liu, and Sharpless (1999) highlighted the use of tert-butylsulfonamide as a new nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This work underscores the chemical's role in introducing nitrogen functionalities into organic molecules, facilitating the synthesis of complex nitrogen-containing compounds (Gontcharov, Liu, & Sharpless, 1999).
Properties
IUPAC Name |
N-tert-butyl-1-(dimethylsulfamoyl)piperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3S/c1-12(2,3)13-11(16)10-7-6-8-15(9-10)19(17,18)14(4)5/h10H,6-9H2,1-5H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHLVYKOQZAIIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN(C1)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.